molecular formula C17H14BrNO4 B11421448 methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11421448
M. Wt: 376.2 g/mol
InChI Key: IDULIYQJBDXRJG-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of a bromobenzoyl group and a carboxylate ester makes it particularly interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step often involves the condensation of an appropriate phenol with formaldehyde and an amine to form the benzoxazine ring.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzoxazine intermediate reacts with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromobenzoyl group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to undergo specific chemical reactions. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities. The presence of the bromobenzoyl group is particularly significant as it can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced polymers and resins. Its ability to form stable and durable materials makes it valuable in the production of coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Similar in structure but lacks the benzoxazine ring.

    4-Bromobenzoyl chloride: Contains the bromobenzoyl group but lacks the ester and benzoxazine functionalities.

    Benzoxazine derivatives: Various benzoxazine compounds with different substituents.

Uniqueness

Methyl 4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to the combination of the bromobenzoyl group and the benzoxazine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

methyl 4-(4-bromobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C17H14BrNO4/c1-22-17(21)15-10-19(13-4-2-3-5-14(13)23-15)16(20)11-6-8-12(18)9-7-11/h2-9,15H,10H2,1H3

InChI Key

IDULIYQJBDXRJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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